

# Application Note & Protocol: Mesylation of Tetrahydro-2H-pyran-4-ol

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## Compound of Interest

Compound Name: *Tetrahydro-2H-pyran-4-yl methanesulfonate*

Cat. No.: *B134751*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

This document provides a detailed protocol for the synthesis of **tetrahydro-2H-pyran-4-yl methanesulfonate** via the mesylation of tetrahydro-2H-pyran-4-ol. The conversion of alcohols to mesylates is a fundamental transformation in organic synthesis. Mesylates are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in the synthesis of various organic molecules, including active pharmaceutical ingredients.<sup>[1][2][3]</sup> This protocol is based on established literature procedures and offers a reliable method for this transformation.<sup>[1][4]</sup>

## Reaction Scheme:

## Materials and Methods:

## Reagents and Materials:

Reagent/Material	Grade	Supplier	Notes
Tetrahydro-2H-pyran-4-ol	Reagent	Sigma-Aldrich	Starting material
Methanesulfonyl chloride (MsCl)	Reagent	Sigma-Aldrich	Mesylating agent
Triethylamine (Et <sub>3</sub> N)	Reagent	Sigma-Aldrich	Base
4-Dimethylaminopyridine (DMAP)	Reagent	Sigma-Aldrich	Catalyst (optional)
Dichloromethane (DCM)	Anhydrous	Sigma-Aldrich	Solvent
Deionized water	---	---	For work-up
Brine (saturated NaCl solution)	---	---	For work-up
Anhydrous magnesium sulfate (MgSO <sub>4</sub> ) or sodium sulfate (Na <sub>2</sub> SO <sub>4</sub> )	Reagent	Sigma-Aldrich	Drying agent

## Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator

- Standard laboratory glassware

#### Experimental Protocol:

- **Reaction Setup:** To a round-bottom flask charged with a magnetic stir bar, add tetrahydro-2H-pyran-4-ol (1.0 eq.).
- **Solvent and Base Addition:** Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.5-1.0 M). Add triethylamine (1.0-1.5 eq.). For reactions that are sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) can be added.[\[4\]](#)
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath. Some protocols recommend cooling to -10 °C.[\[1\]](#)[\[5\]](#)
- **Addition of Mesylating Agent:** Slowly add methanesulfonyl chloride (1.0-1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[\[4\]](#)[\[6\]](#)
- **Reaction Progression:** After the addition is complete, the reaction mixture can be stirred at 0 °C for a period of 30 minutes to 4 hours, or allowed to warm to room temperature and stirred for 16 hours.[\[1\]](#)[\[4\]](#)[\[6\]](#) The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
  - Quench the reaction by adding deionized water.[\[1\]](#)[\[6\]](#)
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Wash the organic layer sequentially with deionized water, cold 10% HCl or 1 N HCl, saturated sodium bicarbonate solution, and finally with brine.[\[4\]](#)[\[7\]](#)[\[8\]](#)
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[\[1\]](#)[\[4\]](#)
- **Isolation of Product:**
  - Filter off the drying agent.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.<sup>[1][4]</sup>
- Purification (if necessary): The crude product, **tetrahydro-2H-pyran-4-yl methanesulfonate**, is often obtained as a yellow solid or oil and may be used in the next step without further purification.<sup>[1][4]</sup> If necessary, purification can be achieved by column chromatography on silica gel or distillation.<sup>[5]</sup>

Quantitative Data Summary:

Parameter	Value	Reference
Reactant Quantities		
Tetrahydro-2H-pyran-4-ol	15.83 g (0.155 mol)	[4]
Triethylamine	21.6 mL (0.155 mol)	[4]
Methanesulfonyl chloride	12 mL (0.155 mol)	[4]
4-Dimethylaminopyridine (DMAP)	1.89 g (0.015 mol)	[4]
Dichloromethane (DCM)	200 mL	[4]
Reaction Conditions		
Temperature	0 °C to room temperature	[4]
Reaction Time	16 hours	[4]
Product Yield and Characterization		
Product	Tetrahydro-2H-pyran-4-yl methanesulfonate	[4]
Yield	22.6 g (80.9%)	[4]
Appearance	Yellow solid	[4]
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )		
δ 4.90 (qn, J = 4.2 Hz, 1H)	[4]	
δ 3.95 (dt, J = 12.0, 4.2 Hz, 2H)	[4]	
δ 3.59-3.51 (m, 2H)	[4]	
δ 3.04 (s, 3H)	[4]	
δ 2.08-2.01 (m, 2H)	[4]	
δ 1.94-1.82 (m, 2H)	[4]	

### Safety Precautions:

- Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Triethylamine is flammable and has a strong, unpleasant odor. Handle it in a fume hood.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
- The reaction is exothermic, especially during the addition of methanesulfonyl chloride. Maintain proper cooling to control the reaction temperature.

### Diagram of Experimental Workflow:



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Caption: Workflow for the mesylation of tetrahydro-2H-pyran-4-ol.

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